![molecular formula C14H12BrN5 B2990847 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380177-37-5](/img/structure/B2990847.png)
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole, azetidine, and bromopyrimidine
Preparation Methods
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of the azetidine ring: This step involves the reaction of the benzimidazole derivative with azetidine under specific conditions.
Bromopyrimidine incorporation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom in the pyrimidine ring.
Common reagents include bases like sodium hydroxide and solvents such as acetonitrile. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific target molecules .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and azetidine-containing molecules. Compared to these, 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole is unique due to the presence of the bromopyrimidine moiety, which may enhance its biological activity and specificity .
Similar Compounds
Properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQAOKUNMCXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-phenyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2990765.png)
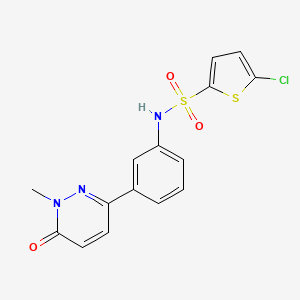
![3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2990768.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2990769.png)
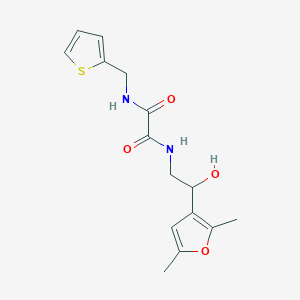
![N-(2-chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2990772.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)
![2,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2990774.png)
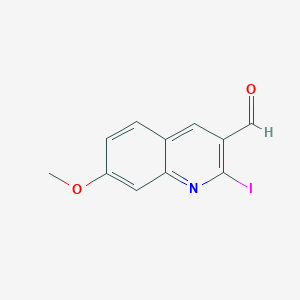
![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)
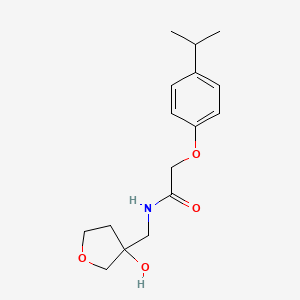
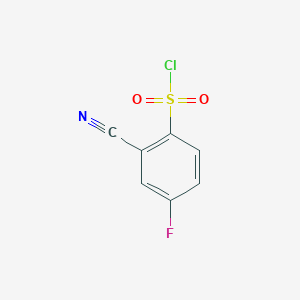
![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

